AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

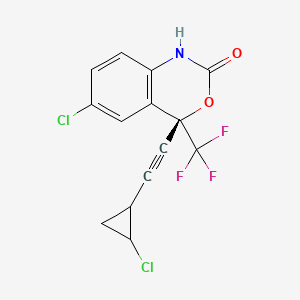

AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2 is a synthetic peptide known for its role as an inhibitor of matrix metalloproteinase-3 (MMP-3). This compound is significant in biochemical research due to its ability to modulate enzymatic activity, which is crucial in various physiological and pathological processes .

Applications De Recherche Scientifique

AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2 has diverse applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigates the role of MMP-3 in tissue remodeling, inflammation, and cancer metastasis.

Medicine: Potential therapeutic agent for diseases involving excessive MMP-3 activity, such as arthritis and cardiovascular diseases.

Industry: Utilized in the development of diagnostic assays and as a standard in analytical techniques.

Mécanisme D'action

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.

Deprotection Steps: Removing protecting groups from amino acids using trifluoroacetic acid (TFA).

Cleavage from Resin: The final peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods: In an industrial setting, the production of this compound may involve automated peptide synthesizers to enhance efficiency and yield. The process is scaled up by optimizing reaction conditions and using high-purity reagents to ensure the quality of the final product .

Types of Reactions:

Oxidation: The cysteine residue in this compound can undergo oxidation to form disulfide bonds, which can affect the peptide’s conformation and activity.

Reduction: Disulfide bonds formed during oxidation can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: The peptide can participate in substitution reactions where specific amino acids are replaced with analogs to study structure-activity relationships.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or air oxidation under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under aqueous conditions.

Substitution: Amino acid analogs and coupling reagents like DIC and HOBt in SPPS.

Major Products Formed:

Oxidation: Disulfide-linked peptides.

Reduction: Free thiol-containing peptides.

Substitution: Peptide analogs with modified amino acid sequences.

Comparaison Avec Des Composés Similaires

AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2: Inhibits MMP-3 with high specificity.

This compound Analogues: Modified versions with substitutions at specific amino acid positions to enhance stability or activity.

Other MMP Inhibitors: Compounds like batimastat and marimastat, which inhibit a broader range of MMPs.

Uniqueness: this compound is unique due to its high specificity for MMP-3, making it a valuable tool for studying the enzyme’s role in various biological processes. Its structure allows for targeted inhibition, reducing off-target effects compared to broader-spectrum MMP inhibitors.

Propriétés

| { "Design of the Synthesis Pathway": "The compound AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2 can be synthesized using solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Fmoc-Arg(Pbf)-OH", "Fmoc-Cys(Trt)-OH", "Fmoc-Gly-OH", "Fmoc-Val-OH", "Fmoc-Pro-OH", "Fmoc-Asp(OtBu)-OH", "Rink amide resin", "N,N-Diisopropylethylamine (DIPEA)", "O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU)", "N-Hydroxybenzotriazole (HOBt)", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Trifluoroacetic acid (TFA)", "Triisopropylsilane (TIS)", "Diethyl ether", "Methanol", "Acetonitrile" ], "Reaction": [ "Loading of Rink amide resin onto the reaction vessel", "Deprotection of the Fmoc group using 20% piperidine in DMF", "Coupling of Fmoc-Arg(Pbf)-OH with HBTU/HOBt/DIPEA in DMF", "Coupling of Fmoc-Cys(Trt)-OH with HBTU/HOBt/DIPEA in DMF", "Coupling of Fmoc-Gly-OH with HBTU/HOBt/DIPEA in DMF", "Coupling of Fmoc-Val-OH with HBTU/HOBt/DIPEA in DMF", "Coupling of Fmoc-Pro-OH with HBTU/HOBt/DIPEA in DMF", "Coupling of Fmoc-Asp(OtBu)-OH with HBTU/HOBt/DIPEA in DMF", "Cleavage of the peptide from the resin using TFA/TIS/H2O", "Purification of the crude peptide using preparative HPLC", "Characterization of the final product using analytical HPLC and mass spectrometry" ] } | |

Numéro CAS |

158841-76-0 |

Formule moléculaire |

C27H46N10O9S |

Poids moléculaire |

686.78 |

Origine du produit |

United States |

Q1: How does Ac-Arg-Cys-Gly-Val-Pro-Asp-NH2 influence MMP-3 activity and what are the downstream consequences?

A: this compound functions as a peptide inhibitor specifically targeting MMP-3. [] This inhibition leads to a reduction in MMP-3-mediated plasminogen degradation. Typically, MMP-3 degrades plasminogen into microplasminogen and angiostatin-like fragments, which in turn, influence the invasion capacity of cancer cells. By inhibiting this process, this compound indirectly limits the activation of plasminogen to plasmin, a key enzyme involved in the breakdown of the extracellular matrix component laminin. This ultimately hinders the invasive potential of MDA-MB-231 breast cancer cells. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetoxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)methyl acetate](/img/structure/B1147075.png)

![(-)-N-(1(R)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(S)-amine dihydrochloride](/img/structure/B1147087.png)

![(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone](/img/structure/B1147091.png)

![[(7R,8S,9S)-2,8,9-trihydroxy-2-oxo-1,3,6-trioxa-2lambda5-phosphaspiro[4.4]nonan-7-yl]methyl dihydrogen phosphate](/img/structure/B1147093.png)

![methyl (2R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxy-2-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxypropanoate](/img/structure/B1147095.png)